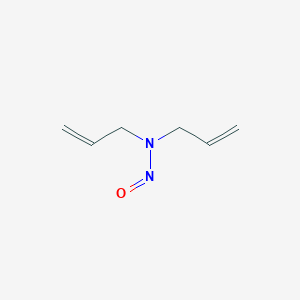
3-Methylquinoxaline-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methylquinoxaline-2-carbonitrile is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical properties and potential applications in various fields. This compound is a derivative of quinoxaline and is used as a building block in the synthesis of various organic compounds.
科学的研究の応用
3-Methylquinoxaline-2-carbonitrile has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has been shown to exhibit potent anticancer activity against various cancer cell lines. In materials science, 3-Methylquinoxaline-2-carbonitrile has been used as a building block in the synthesis of novel polymers with unique properties. In organic synthesis, this compound has been used as a precursor in the synthesis of various heterocyclic compounds.
作用機序
The mechanism of action of 3-Methylquinoxaline-2-carbonitrile is not fully understood. However, studies have shown that this compound induces apoptosis in cancer cells by activating the caspase pathway. Additionally, this compound has been shown to inhibit the activity of topoisomerase II, a key enzyme involved in DNA replication and repair.
生化学的および生理学的効果
Studies have shown that 3-Methylquinoxaline-2-carbonitrile exhibits cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. However, the physiological effects of this compound on humans are not well understood, and further studies are needed to determine its safety and efficacy.
実験室実験の利点と制限
One of the main advantages of using 3-Methylquinoxaline-2-carbonitrile in lab experiments is its ease of synthesis and availability. Additionally, this compound exhibits potent anticancer activity and can be used as a building block in the synthesis of various organic compounds. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
将来の方向性
There are several future directions for the research on 3-Methylquinoxaline-2-carbonitrile. One direction is to further investigate its anticancer activity and potential use as a chemotherapeutic agent. Another direction is to explore its potential applications in materials science and organic synthesis. Additionally, further studies are needed to determine its safety and efficacy in humans and to develop novel derivatives with improved properties.
Conclusion:
3-Methylquinoxaline-2-carbonitrile is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical properties and potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 3-Methylquinoxaline-2-carbonitrile have been discussed in this paper. Further studies are needed to fully understand the potential of this compound and to develop novel derivatives with improved properties.
合成法
The synthesis of 3-Methylquinoxaline-2-carbonitrile involves the condensation of 2-cyanoaniline with 2-chloro-3-methylquinoxaline in the presence of a base such as potassium carbonate. The reaction proceeds through an SNAr mechanism, resulting in the formation of 3-Methylquinoxaline-2-carbonitrile in good yields.
特性
IUPAC Name |
3-methylquinoxaline-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3/c1-7-10(6-11)13-9-5-3-2-4-8(9)12-7/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZWQBOVORAAGAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylquinoxaline-2-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(Trimethylsilyl)ethynyl]benzoic acid](/img/structure/B103411.png)



![2-[2-(1H-imidazol-5-yl)ethyl]guanidine](/img/structure/B103419.png)








